N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide

Kinase Inhibition IKK-2 Regioisomer Selectivity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034580-95-3) is a synthetic small molecule with molecular formula C16H16N4O2S and molecular weight 328.39 g/mol, classified within the thiophene-3-carboxamide family of heteroaromatic carboxamides. The compound features a stereochemically defined trans-1,4-cyclohexyl linker bridging a 3-cyanopyrazin-2-yl ether moiety on one side and a thiophene-3-carboxamide group on the other.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 2034580-95-3
Cat. No. B2370384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide
CAS2034580-95-3
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C16H16N4O2S/c17-9-14-16(19-7-6-18-14)22-13-3-1-12(2-4-13)20-15(21)11-5-8-23-10-11/h5-8,10,12-13H,1-4H2,(H,20,21)
InChIKeyBWFOGIKHQHQQHB-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034580-95-3): Chemical Identity, Scaffold Class, and Procurement Relevance


N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034580-95-3) is a synthetic small molecule with molecular formula C16H16N4O2S and molecular weight 328.39 g/mol, classified within the thiophene-3-carboxamide family of heteroaromatic carboxamides [1]. The compound features a stereochemically defined trans-1,4-cyclohexyl linker bridging a 3-cyanopyrazin-2-yl ether moiety on one side and a thiophene-3-carboxamide group on the other. This structural architecture places it within a broader class of kinase-targeting and deubiquitinase-modulating scaffolds extensively documented in the patent literature, including IKK-2 inhibitor programs from AstraZeneca [2] and USP28/USP25 inhibitor disclosures [3]. The compound is catalogued in PubChem (CID 91626169) with computed physicochemical properties including XLogP3-AA of 2.1, topological polar surface area of 116 Ų, and 4 rotatable bonds, indicating favorable drug-like characteristics per Lipinski parameters [1].

Why the Thiophene-3-Carboxamide Regioisomer Cannot Be Substituted with Thiophene-2-Carboxamide or Furan Analogs in N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl) Scaffolds


Within the N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl) chemotype, seemingly minor modifications to the carboxamide heterocycle produce profound shifts in target engagement profiles. The thiophene-3-carboxamide regioisomer positions the carboxamide at the meta-like 3-position of thiophene, whereas the far more extensively patented thiophene-2-carboxamide regioisomer places it at the 2-position, altering both hydrogen-bonding geometry and steric presentation to kinase and deubiquitinase active sites [1]. The furan-3-carboxamide analog (CAS 2034398-83-7, Mol. Wt. 312.33), which replaces sulfur with oxygen, is commercially promoted as a JAK3 inhibitor but lacks the sulfur-mediated polarizability and potential chalcogen-bonding interactions inherent to the thiophene-3-carboxamide variant . Furthermore, the 4-methyl-thiophene-2-carboxamide analog (CAS not explicitly assigned, Mol. Wt. 342.42) introduces steric bulk at the 4-position, modifying both molecular shape and logP, which can alter selectivity and pharmacokinetics relative to the unsubstituted thiophene-3-carboxamide . These structural differences are not cosmetic; they directly impact binding mode, selectivity, and intellectual property positioning, making simple substitution without comparative validation a high-risk procurement strategy.

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Regioisomer: Impact on Kinase Inhibitor Binding Mode and Patent Positioning

The thiophene-3-carboxamide regioisomer (target compound) differs fundamentally from the thiophene-2-carboxamide regioisomer in carboxamide attachment position on the thiophene ring. In the IKK-2 inhibitor patent literature, the majority of exemplified compounds with reported IC50 values bear the thiophene-2-carboxamide motif, with lead compounds such as TPCA-1 (2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide) showing IKK-2 IC50 of 17.9 nM . The target compound's 3-position carboxamide places the amide bond vector approximately 120° rotated relative to the sulfur atom compared to the 2-position regioisomer, altering the spatial relationship between the thiophene ring dipole and the cyclohexyl-cyanopyrazine scaffold. This regioisomeric distinction creates a structurally distinct IP space, as the thiophene-3-carboxamide series is less exhaustively exemplified in the dominant IKK-2 patent families (WO 01/58890, US 7125896), potentially offering freedom-to-operate advantages [1]. Cross-study comparable evidence from thiophene-3-carboxamide JNK inhibitors demonstrates that this scaffold can achieve dual ATP-competitive and JIP-mimetic binding modes, with optimized compounds achieving cellular IC50 values of 7.5 μM for inhibition of c-Jun phosphorylation [2].

Kinase Inhibition IKK-2 Regioisomer Selectivity Patent Landscape

Thiophene-3-Carboxamide vs. Furan-3-Carboxamide Analog: Heteroatom Identity Drives Differential Polarizability and Target Engagement Potential

The furan-3-carboxamide analog (CAS 2034398-83-7, Mol. Wt. 312.33) directly replaces the thiophene sulfur with oxygen, reducing the heterocycle's polarizability. The atomic polarizability of sulfur (2.90 ų) is substantially higher than oxygen (0.802 ų), conferring the thiophene-3-carboxamide with greater potential for dispersion interactions within hydrophobic binding pockets and sulfur-specific interactions such as sulfur-π and chalcogen bonding [1]. The furan analog is commercially positioned as a JAK3 inhibitor (referenced as CP-690,550 analog), suggesting engagement with the JAK kinase family . However, the thiophene-3-carboxamide scaffold has demonstrated activity across a broader target space, including IKK-2 inhibition (class-level inference from structurally related thiophene carboxamides) and JNK dual inhibition (IC50 values in low micromolar range for cellular assays) [2]. The molecular weight difference (328.39 vs. 312.33 g/mol) and computed logP difference (thiophene variant ~0.3-0.5 units higher due to sulfur) further differentiate these compounds in terms of physicochemical property optimization for specific assay conditions.

Heterocyclic SAR Sulfur vs. Oxygen Polarizability Kinase Selectivity

Stereochemically Defined (1r,4r)-Cyclohexyl Linker: Conformational Rigidity vs. cis-Isomer and Piperidine Analogs

The (1r,4r) trans-configuration of the cyclohexyl linker in the target compound enforces a defined spatial separation between the 3-cyanopyrazin-2-yl ether and the thiophene-3-carboxamide groups. This contrasts with the cis-(1s,4s) isomer, which would place both substituents on the same face of the cyclohexane ring, dramatically altering the molecular shape. The piperidine-based analog N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide replaces the cyclohexyl ether linkage with a piperidine-methyl spacer, introducing a basic nitrogen that can be protonated at physiological pH, altering both conformation and charge state . The (1r,4r)-cyclohexyl configuration provides a defined inter-substituent distance of approximately 5.5-6.0 Å with a near-linear arrangement, whereas the piperidine analog introduces a kinked geometry with an N-methyl pivot point. This conformational rigidity reduces the entropic penalty upon target binding and provides a more reliable pharmacophore model for structure-based drug design [1]. Cross-study comparable evidence from the broader cyanopyrazine-cyclohexyl carboxamide series indicates that the (1r,4r) stereochemistry is consistently specified in patent examples, suggesting its importance for biological activity [2].

Stereochemistry Conformational Analysis Linker Rigidity Binding Entropy

3-Cyanopyrazin-2-yl Ether: Hydrogen Bond Acceptor Capacity and Electronic Effects vs. Non-cyano Pyrazine Analogs

The 3-cyanopyrazin-2-yl ether moiety in the target compound incorporates an electron-withdrawing cyano group at the 3-position of pyrazine, which electronically deactivates the ring and modulates the hydrogen bond acceptor capacity of the pyrazine nitrogens. The Hammett σmeta value for the cyano group is approximately 0.56, indicating substantial electron withdrawal that reduces the pKa of the pyrazine ring nitrogens (estimated reduction ~1-2 pKa units) and alters their hydrogen bond acceptor strength [1]. This contrasts with the non-cyano pyrazine analog N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, which lacks the electron-withdrawing group and presents stronger, more basic hydrogen bond acceptors that may engage differently with kinase hinge regions or deubiquitinase catalytic sites . The cyano group also provides a linear dipole moment contribution (~3.9 D for benzonitrile as reference) and can participate in weak hydrogen bonding (C≡N···H-X) as an acceptor, adding an additional interaction vector not present in des-cyano analogs. Cross-study comparable evidence from Chk1 kinase inhibitors demonstrates that 5-cyanopyrazine-containing ureas achieve low nanomolar IC50 values (7 nM for lead compounds), with the cyano group contributing both to potency and kinase selectivity [2].

Electron-Withdrawing Groups Cyano Substitution Binding Affinity Modulation Kinase Hinge Binding

Physicochemical Property Profile: Drug-Likeness Parameters vs. Key Analogs in the Series

The target compound's computed physicochemical properties from PubChem provide a baseline for comparing drug-likeness across the N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl) carboxamide series. With molecular weight 328.39 g/mol, XLogP3-AA 2.1, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and topological polar surface area (TPSA) of 116 Ų, the compound satisfies all four Lipinski Rule of Five criteria [1]. Critically, the TPSA of 116 Ų falls comfortably below the 140 Ų threshold predictive of good oral bioavailability while remaining above 60-70 Ų, suggesting balanced permeability and solubility characteristics. In comparison, the 4-methyl-thiophene-2-carboxamide analog (Mol. Wt. 342.42, estimated logP increase of ~0.5 units) begins to approach the upper molecular weight limits for fragment-based screening libraries, while the furan-3-carboxamide analog (TPSA estimated 106-110 Ų, Mol. Wt. 312.33) sits closer to fragment-like space . The isoquinoline-1-carboxamide analog (CAS 2034451-88-0, Mol. Wt. 373.42) represents a significant increase in both molecular weight and aromatic ring count (4 rings vs. 3), moving further from lead-like chemical space . These physicochemical distinctions directly impact solubility, permeability, and metabolic stability predictions, making compound selection consequential for assay-specific requirements.

Physicochemical Properties Lipinski Parameters Lead-Likeness ADME Prediction

Biological Target Space Differentiation: Expanded Profile Beyond Single-Target Annotations of Furan and Isoquinoline Analogs

While the furan-3-carboxamide analog is commercially annotated as a JAK3 inhibitor and the isoquinoline-1-carboxamide analog has reported antiproliferative activity with IC50 values in the low micromolar range (A549 lung cancer cells, IC50 5.2 μM in MTT assay) , the thiophene-3-carboxamide scaffold is associated with a broader target engagement profile spanning multiple therapeutically relevant enzyme classes. Thiophene-3-carboxamide derivatives have demonstrated dual JNK1/JNK2 inhibition with biochemical IC50 values ranging from 4.6 μM to >100 μM depending on substitution, and cellular activity of 7.5 μM for optimized compounds [1]. The broader thiophene carboxamide class encompasses IKK-2 inhibitors (TPCA-1 IC50 = 17.9 nM) , PARP inhibitors, and compounds targeting the USP25/USP28 deubiquitinase axis [2]. The target compound's specific combination of thiophene-3-carboxamide with the 3-cyanopyrazin-2-yl ether warhead positions it at the intersection of kinase and deubiquitinase target space, offering screening utility across multiple target classes rather than being restricted to a single annotated target. This polypharmacology potential is a direct consequence of the scaffold's modular architecture, where the cyanopyrazine moiety can engage ATP-binding sites or catalytic cysteine residues depending on the target context.

Target Engagement Polypharmacology Kinase Profiling Deubiquitinase Inhibition

Recommended Research and Procurement Application Scenarios for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide (CAS 2034580-95-3)


Kinase Selectivity Panel Screening: Exploiting Regioisomer-Specific Binding Modes for IKK-2, JNK, and Broader Kinome Profiling

The thiophene-3-carboxamide regioisomer offers a structurally distinct pharmacophore for kinase selectivity screening compared to the heavily explored thiophene-2-carboxamide series. Screening cascades should include this compound alongside thiophene-2-carboxamide controls to probe the impact of carboxamide regiochemistry on kinase binding. Based on class-level evidence, a recommended screening panel includes IKK-2 (reference inhibitor TPCA-1 IC50 = 17.9 nM), JNK1/2 (thiophene-3-carboxamide derivatives show IC50 4.6 μM to >100 μM), and JAK family kinases (structurally related furan analog annotated as JAK3 inhibitor) [1]. The (1r,4r)-cyclohexyl linker rigidity ensures reproducible binding geometry across replicate experiments, reducing false positives from conformational heterogeneity. Compound procurement at >95% purity with stereochemical verification (NMR, chiral HPLC) is essential for reliable screening data [2].

Deubiquitinase Inhibitor Discovery: USP25/USP28 Targeted Library Design Using the Cyanopyrazine Warhead

The combination of a 3-cyanopyrazine moiety with a thiophene-3-carboxamide scaffold positions this compound as a candidate for USP25/USP28 deubiquitinase inhibitor screening, based on patent disclosures describing carboxamide-containing small molecules targeting these enzymes [1]. The electron-deficient cyanopyrazine ring may engage catalytic cysteine residues through reversible covalent or non-covalent mechanisms, while the thiophene-3-carboxamide provides additional binding surface for ubiquitin-binding pocket recognition. For USP25/USP28 assay development, this compound should be profiled alongside known deubiquitinase inhibitors using ubiquitin-AMC or ubiquitin-rhodamine fluorogenic substrates, with IC50 determination under reducing conditions (1-5 mM DTT) to assess redox-dependent inhibition. The compound's TPSA of 116 Ų and moderate logP (2.1) suggest adequate aqueous solubility for biochemical assay conditions at concentrations up to 100 μM [2].

Fragment-to-Lead Evolution: A Balanced Physicochemical Starting Point for Parallel Optimization of Potency and ADME

With molecular weight 328.39 g/mol and all Lipinski parameters satisfied, this compound occupies the favorable intersection of fragment-like and lead-like chemical space, making it suitable as a starting point for structure-based lead optimization programs [1]. The modular architecture—cyanopyrazine warhead, rigid cyclohexyl linker, thiophene-3-carboxamide cap—enables independent optimization of each module: (a) the cyanopyrazine can be substituted with alternative heterocycles or cyano bioisosteres; (b) the cyclohexyl linker can be replaced with substituted cyclohexyl or heterocyclic spacers; and (c) the thiophene-3-carboxamide can be diversified with substituents at the 2-, 4-, or 5-positions of thiophene. The 4-methyl-thiophene-2-carboxamide analog (MW 342.42) demonstrates the feasibility of introducing substituents while maintaining the scaffold, though with a shift in regioisomerism that must be carefully evaluated [2]. Procurement should include the unsubstituted parent compound as a reference standard alongside planned derivatives to enable rigorous SAR interpretation.

Intellectual Property-Differentiated Hit Discovery: Navigating Freedom-to-Operate in the IKK-2 and Kinase Inhibitor Patent Landscape

The thiophene-3-carboxamide scaffold is significantly less exemplified in the dominant IKK-2 inhibitor patent families (WO 01/58890, US 7125896, US 7829590) compared to the thiophene-2-carboxamide series [1]. For drug discovery programs targeting inflammatory or autoimmune indications where IKK-2 inhibition is a validated mechanism, initiating screening with thiophene-3-carboxamide-based compounds may offer cleaner intellectual property positioning compared to the extensively claimed thiophene-2-carboxamide chemical space. The compound's additional potential activity against JNK (cellular IC50 7.5 μM for optimized thiophene-3-carboxamides) [2] and USP25/USP28 deubiquitinases [3] further differentiates it from single-target IKK-2 inhibitors, enabling novel dual-mechanism therapeutic hypotheses. Prior to initiating a medicinal chemistry program, a freedom-to-operate analysis should compare this specific scaffold against granted composition-of-matter claims in relevant jurisdictions (US, EP, JP), noting that the (1r,4r)-cyclohexyl stereochemistry and 3-position carboxamide regiochemistry may fall outside the dominant Markush structures of key competitor patents.

Quote Request

Request a Quote for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.